molecular formula C10H18O3 B1315614 Ethyl 6-methyl-5-oxoheptanoate CAS No. 24071-98-5

Ethyl 6-methyl-5-oxoheptanoate

Cat. No. B1315614
CAS RN: 24071-98-5
M. Wt: 186.25 g/mol
InChI Key: ZKEHHDAMQHVJKI-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5-oxoheptanoate is a chemical compound with the molecular formula C10H18O3 . It is also known as Heptanoic acid, 6-methyl-5-oxo-, ethyl ester . The compound appears as a golden yellow oil .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methyl-5-oxoheptanoate is represented by the InChI code 1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h8H,4-7H2,1-3H3 . The molecular weight of the compound is 186.25 .


Physical And Chemical Properties Analysis

Ethyl 6-methyl-5-oxoheptanoate is a golden yellow oil . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 6-methyl-5-oxoheptanoate serves as an intermediate in the synthesis of complex molecules. For instance, it has been used in the regioselective chlorination of methyl groups, leading to key compounds in the synthesis of biotin (vitamin H) , highlighting its role in producing nutritionally significant compounds (Zav’yalov et al., 2006). Additionally, its transformations in acidic mediums have been explored, revealing pathways to produce δ-oxo acid esters , demonstrating its versatility in organic synthesis (Lozanova & Veselovsky, 2005).

Analytical Chemistry and Mass Spectrometry

In the realm of analytical chemistry, Ethyl 6-methyl-5-oxoheptanoate has been characterized through mass spectrometry . Studies focusing on small oxocarboxylic acids have elucidated fragmentation pathways and ionization behaviors, contributing to a deeper understanding of molecular structures and reactions under various conditions (Kanawati et al., 2007). This research aids in the development of more accurate mass spectrometric methods for analyzing similar compounds.

Material Science and Catalysis

In material science, the compound has been implicated in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives , expected to possess antihypertensive activity. This illustrates its potential in creating new materials with biomedical applications (Kumar & Mashelker, 2006).

Safety And Hazards

The safety information available indicates that Ethyl 6-methyl-5-oxoheptanoate is an irritant . More detailed safety and hazard information is not provided in the search results.

properties

IUPAC Name

ethyl 6-methyl-5-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHHDAMQHVJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540026
Record name Ethyl 6-methyl-5-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-5-oxoheptanoate

CAS RN

24071-98-5
Record name Ethyl 6-methyl-5-oxoheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24071-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methyl-5-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Berthelot, C Vaccher, M Devergnies… - Journal of …, 1988 - Wiley Online Library
The synthesis of 1‐(4‐fluorobenzyl)‐6‐isopropyl‐2‐piperidinone 7a, a major metabolite of a new antidepressant S 3344, is described and then substituted with various substituents. The …
Number of citations: 6 onlinelibrary.wiley.com

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